molecular formula H5NaO5P B154261 Trisodium phosphate dodecahydrate CAS No. 10101-89-0

Trisodium phosphate dodecahydrate

Cat. No.: B154261
CAS No.: 10101-89-0
M. Wt: 139.00 g/mol
InChI Key: AXCRQNJHVGYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its chemical formula is Na₃PO₄·12H₂O, and it has a molecular weight of 380.12 g/mol . This compound is widely used in various industrial and scientific applications due to its alkaline properties and solubility in water.

Mechanism of Action

Target of Action

Trisodium phosphate dodecahydrate primarily targets iron and bacterial cells . It serves as a corrosion inhibitor for iron, effectively reducing the rate of the anodic iron dissolution reaction in unbuffered solutions . Additionally, it disrupts the cytoplasmic and outer membranes of bacterial cells, such as Salmonella enterica, thereby preventing the spread of bacteria .

Mode of Action

The compound interacts with its targets through chemical reactions . In the case of iron, it forms a protective layer on the metal surface, inhibiting corrosion . When interacting with bacterial cells, it disrupts the integrity of the cell membranes, leading to leakage of intracellular contents and eventual cell death .

Biochemical Pathways

Its ability to disrupt bacterial cell membranes suggests it may interfere with essential cellular processes such as nutrient uptake, waste excretion, and maintenance of electrochemical gradients .

Pharmacokinetics

As a highly soluble compound , it is expected to be rapidly absorbed and distributed in the body following ingestion or dermal exposure. Its elimination pathways and half-life remain unknown.

Result of Action

The primary molecular and cellular effects of this compound’s action include the prevention of iron corrosion and the inhibition of bacterial growth . These effects make it valuable in various applications, including as a cleaning agent, stain remover, and food additive .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other ions . For instance, its solubility increases with temperature , which can enhance its reactivity and efficacy. Additionally, its corrosive action on iron is effective under both aerated and deaerated conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phosphate tribasic dodecahydrate is typically synthesized by neutralizing phosphoric acid with sodium carbonate. The reaction produces disodium hydrogen phosphate, which is then reacted with sodium hydroxide to form trisodium phosphate. The final product is crystallized with twelve molecules of water to form the dodecahydrate .

Industrial Production Methods: In industrial settings, the production of sodium phosphate tribasic dodecahydrate involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium phosphate tribasic dodecahydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used as a buffering agent.

    Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: In the presence of strong oxidizing agents, sodium phosphate tribasic dodecahydrate can be oxidized to form higher oxidation state compounds.

    Substitution: Substitution reactions typically require acidic or basic conditions to facilitate the replacement of the phosphate group.

Major Products:

Scientific Research Applications

Sodium phosphate tribasic dodecahydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.

    Disodium Phosphate (Na₂HPO₄): Commonly used in food processing and as a buffering agent.

    Tripotassium Phosphate (K₃PO₄): Used in food additives and as a buffering agent.

Uniqueness: Sodium phosphate tribasic dodecahydrate is unique due to its high solubility in water and its ability to form a highly alkaline solution. This makes it particularly useful in applications requiring strong alkaline conditions and effective buffering capacity .

Properties

CAS No.

10101-89-0

Molecular Formula

H5NaO5P

Molecular Weight

139.00 g/mol

IUPAC Name

trisodium;phosphate;dodecahydrate

InChI

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2

InChI Key

AXCRQNJHVGYJII-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

O.OP(=O)(O)O.[Na]

melting_point

Melting point equals 164 to 170 ° F

10101-89-0

physical_description

Dry Powder
Colorless to white crystals;  [CAMEO]

Pictograms

Corrosive

Related CAS

60593-58-0
60593-59-1
15819-50-8
10140-65-5
10361-89-4

Synonyms

dibasic sodium phosphate, anhydrous
disodium acid phosphate
disodium hydrogen phosphate
disodium hydrogen phosphate anhydrous
monosodium dihydrogen phosphate
neutral sodium hydrogen phosphate
phosphoric acid, disodium salt
phosphoric acid, disodium salt, 32P-labeled
phosphoric acid, disodium salt, anhydrous
phosphoric acid, disodium salt, dodecahydrate
phosphoric acid, disodium salt, heptahydrate
phosphoric acid, monosodium salt
phosphoric acid, monosodium salt, anhydrous
phosphoric acid, sodium (2:3) salt
phosphoric acid, sodium salt
phosphoric acid, trisodium salt
phosphoric acid, trisodium salt , 32P-labeled
phosphoric acid, trisodium salt , dodecahydrate
sodium biphosphate
sodium dihydrogen orthophosphate
sodium dihydrogen phosphate
sodium hydrophosphate
sodium phosphate
sodium phosphate monobasic anhydrous
sodium phosphate, dibasic
sodium phosphate, dibasic (anhydrous)
sodium phosphate, disodium salt
sodium phosphate, monobasic
sodium phosphate, monobasic anhydrous
sodium phosphate, tribasic
sodium phosphate, tribasic, dodecahydrate
trisodium phosphate
trisodium phosphate dodecahydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium phosphate dodecahydrate
Reactant of Route 2
Reactant of Route 2
Trisodium phosphate dodecahydrate
Reactant of Route 3
Trisodium phosphate dodecahydrate
Reactant of Route 4
Trisodium phosphate dodecahydrate
Reactant of Route 5
Trisodium phosphate dodecahydrate
Customer
Q & A

A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between this compound and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.

A: this compound contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with this compound at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.

A: this compound acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of this compound, which increases the pH of the dissolution medium, facilitating atenolol dissolution.

A: Studies have shown that the inclusion of this compound in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with this compound, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.

A: While this compound effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.

A: Incorporating this compound into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.

A: this compound plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.

A: this compound plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.

A: this compound is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.

A: Accurately predicting the solubility and behavior of this compound in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.

A: this compound, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.

A: this compound can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.